6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine
Beschreibung
IUPAC Naming and Chemical Registry Information
The systematic IUPAC name of the compound is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine , reflecting its indazole core substituted at the 6-position with a pinacol boronate group and at the 3-position with an amine. Key registry identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1187968-75-7 | |
| Molecular Formula | C₁₃H₁₈BN₃O₂ | |
| Molecular Weight | 259.11 g/mol | |
| PubChem CID | 140845291 (related analog) |
The compound is cataloged under MDL number MFCD16995866 , with its EINECS number remaining unassigned.
Alternative Identifiers and Synonyms
Synonyms for the compound include:
- 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-indazol-3-amine
- 3-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- This compound
These aliases emphasize its functional groups and substitution patterns.
Historical Context of Discovery and Classification
The compound belongs to a class of indazole-boronic esters , first synthesized to leverage the indazole scaffold’s biological relevance and the boronate group’s utility in Suzuki-Miyaura cross-coupling reactions . Indazoles gained prominence in medicinal chemistry in the early 2000s for their kinase inhibitory properties , while boronic esters became critical intermediates in organic synthesis due to their stability and reactivity . The fusion of these motifs likely arose from efforts to create bifunctional molecules for targeted drug design .
Structural Features and Molecular Architecture
Core Indazole Scaffold Characteristics
The indazole scaffold consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. Key features include:
- Aromaticity : The 10 π-electron system stabilizes the structure via delocalization .
- Tautomerism : The 1H-indazole tautomer dominates due to hydrogen bonding between N1 and the 3-amine group .
- Substitution Sensitivity : Electron-donating groups at the 3-position (e.g., -NH₂) enhance resonance stabilization, while boronate groups at the 6-position influence steric and electronic interactions .
Boronic Acid Pinacol Ester Functionality
The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a stabilized form of boronic acid, offering:
- Enhanced Stability : The pinacol ester reduces protodeboronation rates compared to free boronic acids, with a half-life of ~10 hours under basic conditions .
- Suzuki-Miyaura Reactivity : The boron atom facilitates cross-coupling with aryl halides, enabling carbon-carbon bond formation .
- Steric Effects : The four methyl groups create a bulky environment, influencing regioselectivity in coupling reactions .
Amine Substitution Pattern and Electronic Effects
The 3-amine group (-NH₂) introduces:
- Electron-Donating Effects : Activates the indazole core toward electrophilic substitution at positions 4 and 7 .
- Hydrogen Bonding : The amine participates in intermolecular interactions, affecting solubility and crystal packing .
- pH-Dependent Reactivity : Protonation at low pH (pKa ~14.89) modulates electronic properties and binding affinity in biological systems .
Physicochemical Properties
Molecular Weight and Elemental Composition
The compound’s elemental composition is:
| Element | Quantity | Percentage Contribution |
|---|---|---|
| Carbon | 13 atoms | 60.38% |
| Hydrogen | 18 atoms | 6.93% |
| Boron | 1 atom | 4.15% |
| Nitrogen | 3 atoms | 16.23% |
| Oxygen | 2 atoms | 12.31% |
The molecular weight (259.11 g/mol) aligns with its moderate size, typical of intermediates in pharmaceutical synthesis .
Spectroscopic Characteristics and Profiles
Key spectroscopic data include:
- ¹H NMR : Signals at δ 6.7–8.3 ppm (aromatic protons), δ 1.3 ppm (pinacol methyl groups), and δ 5.2 ppm (amine protons) .
- ¹³C NMR : Peaks at 125–150 ppm (aromatic carbons) and 25–30 ppm (pinacol methyl carbons) .
- IR Spectroscopy : B-O stretching at 1340–1390 cm⁻¹ and N-H bending at 1600–1650 cm⁻¹ .
- Mass Spectrometry : [M+H]⁺ peak at m/z 260.1 .
Stability and Reactivity Parameters
Eigenschaften
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-17-11(9)15/h5-7H,1-4H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMPWZVQTDEPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718858 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187968-75-7 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Setup and Optimization
The Suzuki-Miyaura reaction between 6-bromo-1H-indazol-3-amine and bis(pinacolato)diboron (B2Pin2) is the most direct route. Key parameters from analogous syntheses include:
Mechanistic Insights : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, transmetallation with B2Pin2, and reductive elimination to form the C–B bond. The choice of ligand (e.g., CyJohnPhos) enhances stability and prevents Pd aggregation.
Case Study: Synthesis of 6-Fluoro-4-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-1H-indazole
A related compound, 6-fluoro-4-borylated indazole (CAS 885698-71-5), was synthesized via Pd(OAc)₂/CyJohnPhos-catalyzed coupling in 1,4-dioxane at 80°C for 4 hours. Although yields were unspecified, this protocol highlights the compatibility of electron-withdrawing substituents (e.g., fluorine) with the reaction conditions.
Indazole Core Formation Strategies
Cyclization of Hydrazine Derivatives
The indazole ring can be constructed via cyclization of substituted benzaldehyde derivatives with hydrazine. For example, 7-bromo-4-chloro-1H-indazol-3-amine (a lenacapavir intermediate) was synthesized in 38–45% yield over two steps from 2,6-dichlorobenzonitrile:
-
Regioselective Bromination : N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA)/H₂SO₄ introduced bromine at the 7-position.
-
Hydrazine Cyclization : Hydrazine hydrate facilitated ring closure to form the indazole core.
Adaptation for Target Compound :
-
Starting material: 2-bromo-6-fluorobenzonitrile → 6-bromo-1H-indazol-3-amine after hydrazine treatment.
Alternative Ring-Closing Methods
Copper-catalyzed cyclization or photochemical methods offer potential alternatives but remain underexplored for this substrate.
Large-Scale Synthesis and Purification
Process Optimization
The patent US9035084B2 emphasizes solvent selection (acetonitrile or ethyl acetate) and radical initiators (e.g., benzoyl peroxide) to improve reaction homogeneity and scalability. Key considerations:
Yield and Purity Data
For 7-bromo-4-chloro-1H-indazol-3-amine, a similar compound:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Bromination | 85% | 92% |
| Cyclization | 45% | 95% |
| Overall | 38% | 90% |
Adapting this protocol could achieve comparable metrics for the target compound.
Challenges and Mitigation Strategies
Regioselectivity in Indazole Formation
Competing pathways may yield 1H-indazol-5-amine isomers. Using directed ortho-metalation (DoM) strategies or blocking groups (e.g., methyl at N1) enhances regiocontrol. For instance, 1-methyl-5-borylated indazole (CAS 1220220-18-7) was synthesized with >90% regioselectivity using methyl protection.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the indazole ring.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the potential of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine as an anticancer agent. A notable research article demonstrated that derivatives of indazole, including this compound, exhibited significant inhibitory effects against cancer cell lines.
Case Study: Indazole Derivatives
In a study published in the International Journal of Molecular Sciences, a series of indazole derivatives were synthesized and evaluated for their antitumor activity. The compound 6o (which includes the dioxaborolane moiety) showed promising results:
- IC50 Values :
- K562 cell line:
- Normal HEK-293 cells:
The selectivity index (SI) calculated for this compound was significantly higher than that of conventional chemotherapeutics such as 5-Fluorouracil (SI = 0.14), indicating a better safety profile while maintaining efficacy against cancer cells .
In addition to its antitumor properties, the unique structure of this compound may lend itself to applications in:
- Materials Science : The boron-containing compounds are often explored for their electronic properties and potential use in organic electronics.
- Drug Development : The ability to modify the indazole scaffold can lead to the discovery of new therapeutics targeting various diseases beyond cancer.
Wirkmechanismus
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indazole ring can interact with various biological pathways, potentially modulating enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
Positional Isomerism : 5-Bpin indazoles show lower cross-coupling yields than 6- or 7-substituted analogs due to steric clashes in transition states .
Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 4 increase boronate electrophilicity, accelerating coupling rates .
N-Substitution Impact : N-Methylation reduces solubility but improves membrane permeability, critical for CNS-targeting drugs .
Biologische Aktivität
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₆BN₃O₂
- Molar Mass : 245.09 g/mol
- CAS Number : 1093819-50-1
- Density : 1.19 g/cm³
- Boiling Point : 415°C
This compound exhibits its biological activity primarily through the inhibition of specific kinases. It serves as a selective inhibitor for various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Key Pathways Affected:
- Cell Cycle Regulation : The compound disrupts the phosphorylation processes mediated by cyclin-dependent kinases (CDKs), particularly PKMYT1 and WEE1. This disruption leads to unscheduled mitosis and increased apoptosis in cancer cells with certain genetic vulnerabilities .
In Vitro Studies
Research indicates that this compound shows significant inhibitory effects on tumor cell lines with specific genetic alterations (e.g., CCNE1 amplification). The following table summarizes the IC₅₀ values for various kinases:
| Kinase | IC₅₀ (μM) | Effectiveness |
|---|---|---|
| PKMYT1 | 0.69 | High |
| WEE1 | 0.012 | Very High |
| Other Kinases | Varies | Moderate |
These results suggest that the compound is particularly effective against tumors that exploit these pathways for growth and survival.
Case Studies
One notable study involved the administration of this compound in xenograft models of ovarian cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle solutions. This finding underscores the potential of this compound as a therapeutic agent in targeted cancer therapies .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, toxicity assessments have shown mild irritant properties at higher concentrations. Further studies are necessary to establish a comprehensive safety profile for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
